3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
3-Allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic organic compound characterized by its unique structural features, including an allyl group, a methoxybenzyl sulfanyl moiety, and a trifluoromethyl group attached to a pyrimidinone core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the cyclization of appropriate precursors, such as urea derivatives and β-diketones, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.
Attachment of the Allyl Group: The allyl group can be introduced through allylation reactions, typically using allyl halides in the presence of a base.
Addition of the Methoxybenzyl Sulfanyl Moiety: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol derivative, followed by coupling with the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to dihydropyrimidinone derivatives.
Substitution: The allyl and methoxybenzyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Allyl halides, benzyl halides, and thiol derivatives in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone has shown potential as an enzyme inhibitor. Its structural features enable it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to fully understand its pharmacological profile.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the methoxybenzyl sulfanyl moiety may facilitate interactions with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Methoxybenzyl)sulfanyl]-4(3H)-pyrimidinone: Lacks the allyl and trifluoromethyl groups, which may result in different biological activities.
3-Allyl-4(3H)-pyrimidinone: Lacks the methoxybenzyl sulfanyl and trifluoromethyl groups, potentially affecting its chemical reactivity and biological properties.
6-(Trifluoromethyl)-4(3H)-pyrimidinone: Lacks the allyl and methoxybenzyl sulfanyl groups, which may influence its interaction with biological targets.
Uniqueness
The combination of the allyl, methoxybenzyl sulfanyl, and trifluoromethyl groups in 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone imparts unique chemical and biological properties
Biological Activity
3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, antitumor, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14F3N2OS. The compound features a pyrimidinone core with various substituents that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with a similar structure exhibit significant antimicrobial properties. For example, derivatives of pyrimidinones have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC) Data:
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | S. aureus ATCC 25923 | TBD |
Similar Pyrimidinone Derivative | S. aureus ATCC 43300 (MRSA) | 1 |
The aforementioned derivative exhibited an MIC of 1 µg/mL against MRSA, indicating potent antibacterial activity.
Antitumor Activity
In vitro studies have demonstrated that pyrimidinone derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against human cancer cell lines.
Cytotoxicity Data:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa (cervical adenocarcinoma) | TBD |
Similar Compound | A549 (lung carcinoma) | <10 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potential for further development in cancer therapeutics.
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes relevant to various biochemical pathways. Preliminary studies suggest that it could act as an inhibitor for certain kinases or proteases involved in tumor progression and microbial resistance.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of several pyrimidinone derivatives against MRSA. The results indicated that modifications to the sulfanyl group significantly enhanced activity against resistant strains.
- Anticancer Potential : Another investigation focused on the cytotoxic effects of pyrimidinone derivatives on multiple cancer cell lines, revealing that structural variations could lead to improved selectivity and potency against malignant cells while minimizing toxicity to normal cells.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-3-7-21-14(22)9-13(16(17,18)19)20-15(21)24-10-11-5-4-6-12(8-11)23-2/h3-6,8-9H,1,7,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTAAUPTIDROTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2CC=C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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